Carboprost vs. Methylergometrine: Mean Blood Loss Reduction in Third-Stage Labor Management
In a randomized controlled trial of 150 parturient women, carboprost trometamol demonstrated significantly lower mean blood loss compared with methylergometrine (methergine) during active management of the third stage of labor [1]. This finding supports carboprost as a more potent uterotonic for hemorrhage reduction.
| Evidence Dimension | Mean blood loss during third stage of labor |
|---|---|
| Target Compound Data | Significantly less blood loss than methylergometrine |
| Comparator Or Baseline | Methylergometrine (methergine) |
| Quantified Difference | P < 0.001 favoring carboprost |
| Conditions | Randomized controlled trial (n = 150 parturient women) assessing carboprost trometamol vs. methylergometrine immediately after delivery |
Why This Matters
Significantly lower blood loss (P < 0.001) provides a clinically meaningful advantage for procurement decisions in settings where minimizing hemorrhage is a priority outcome.
- [1] Abdel-Aleem H, et al. Carboprost trometamol in the management of the third stage of labor. Int J Gynaecol Obstet. 1993;42(3):247-250. PMID: 7901080. DOI: 10.1016/0020-7292(93)90219-m. View Source
